2-(ethylsulfanyl)ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate
Overview
Description
2-(ethylsulfanyl)ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate is a chemical compound belonging to the benzothiazine family. Benzothiazines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and materials science .
Preparation Methods
The synthesis of 2-(ethylsulfanyl)ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate typically involves the heterocyclization of substituted 2-aminobenzenethiols with β-ketoester. This reaction proceeds via the formation of an enaminoketone intermediate, which cyclizes to form the benzothiazine ring . The reaction is regioselective and occurs through the predominately keto form of β-ketoester . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-(ethylsulfanyl)ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazine ring, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(ethylsulfanyl)ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is used in the development of new materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(ethylsulfanyl)ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity . The exact molecular pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
2-(ethylsulfanyl)ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate can be compared with other benzothiazine derivatives, such as:
Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate: Similar in structure but lacks the ethylthioethyl group.
4H-1,4-benzothiazine derivatives: These compounds exhibit a wide range of biological activities, including anticancer, antifungal, and antimicrobial properties.
The uniqueness of this compound lies in its specific substituents, which can influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
2-ethylsulfanylethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2S2/c1-3-18-9-8-17-14(16)13-10(2)15-11-6-4-5-7-12(11)19-13/h4-7,15H,3,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPVJVMFKPUVNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCOC(=O)C1=C(NC2=CC=CC=C2S1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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